2-(3-Fluorophenyl)-2'-iodoacetophenone
Overview
Description
2-(3-Fluorophenyl)-2'-iodoacetophenone is a useful research compound. Its molecular formula is C14H10FIO and its molecular weight is 340.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optical Properties
Researchers have developed efficient routes to synthesize new classes of fluorophores, such as indolizino[3,2-c]quinolines, which exhibit unique and desirable optical properties. These compounds are potential candidates for use as fluorescent probes in aqueous systems, thanks to their synthesis involving oxidative Pictet-Spengler cyclization strategies (Park et al., 2015).
Iodination Reactions
The reactivity of aryl ketones, including compounds structurally related to 2-(3-Fluorophenyl)-2'-iodoacetophenone, with iodine(III) tris(trifluoroacetate) has been explored to yield iodo derivatives. These reactions provide insights into the mechanisms of iodination at the α-carbon to the carbonyl group, which are crucial for synthesizing various iodinated organic compounds (Fukuyama et al., 1987).
Fluorescent pH Sensors
The development of heteroatom-containing organic fluorophores demonstrates the compound's ability to act as a fluorescent pH sensor, owing to its reversible emission switch between different states upon protonation and deprotonation. This makes it a valuable tool for detecting acidic and basic organic vapors and for applications in solution and solid-state sensing (Yang et al., 2013).
α-Fluorination Reactions
Direct fluorination reactions of acetophenone derivatives, utilizing iodosylarenes and TEA·5HF under mild conditions, have been conducted to obtain α-fluoroketone derivatives. This research broadens the scope of fluorination techniques applicable to various ketones for synthesizing α-fluorinated products (Kitamura et al., 2014).
Anionic Cyclization for Functionalized Compounds
Anionic cyclization strategies have been employed to achieve regioselectively functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives. This process involves treating 2-fluorophenyl 2-iodophenylamines, ethers, and thioethers with t-BuLi and reacting with electrophiles, showcasing the versatility of cyclization reactions in synthesizing complex heterocyclic structures (Sanz et al., 2006).
Properties
IUPAC Name |
2-(3-fluorophenyl)-1-(2-iodophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDKYJWRHCISTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642347 | |
Record name | 2-(3-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-77-5 | |
Record name | Ethanone, 2-(3-fluorophenyl)-1-(2-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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